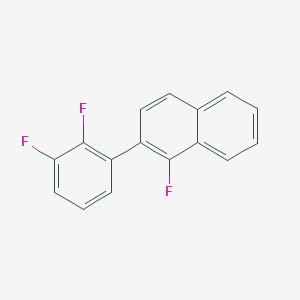

2-(2,3-Difluorophenyl)-1-fluoronaphthalene

Descripción

2-(2,3-Difluorophenyl)-1-fluoronaphthalene is a polyhalogenated aromatic compound featuring a naphthalene core substituted with fluorine at position 1 and a 2,3-difluorophenyl group at position 2. This structural arrangement combines electron-withdrawing fluorine atoms on both the naphthalene and phenyl rings, conferring unique electronic and steric properties.

Propiedades

Fórmula molecular |

C16H9F3 |

|---|---|

Peso molecular |

258.24 g/mol |

Nombre IUPAC |

2-(2,3-difluorophenyl)-1-fluoronaphthalene |

InChI |

InChI=1S/C16H9F3/c17-14-7-3-6-12(16(14)19)13-9-8-10-4-1-2-5-11(10)15(13)18/h1-9H |

Clave InChI |

MKNUVDVFCJSTCT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=C2F)C3=C(C(=CC=C3)F)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-Fluoronaftaleno-2-(2,3-difluorofenil) generalmente implica la reacción de acoplamiento de Suzuki-Miyaura. Esta reacción es un método ampliamente utilizado para formar enlaces carbono-carbono entre haluros de arilo y ácidos borónicos. El proceso involucra los siguientes pasos:

Preparación de haluro de arilo: El material de partida, bromuro de 2,3-difluorofenilo, se prepara mediante la halogenación del compuesto fenilo correspondiente.

Reacción de acoplamiento: El haluro de arilo se acopla luego con ácido borónico de 1-fluoronaftaleno en presencia de un catalizador de paladio, como Pd(PPh3)4, y una base como carbonato de potasio (K2CO3).

Métodos de producción industrial

La producción industrial de 1-Fluoronaftaleno-2-(2,3-difluorofenil) sigue rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados garantiza un alto rendimiento y pureza del producto final. La optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para una producción eficiente a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

1-Fluoronaftaleno-2-(2,3-difluorofenil) experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: Los átomos de flúor en el anillo fenilo pueden sustituirse con otros grupos funcionales utilizando reacciones de sustitución aromática nucleofílica (SNAr).

Oxidación y reducción: El compuesto puede oxidarse o reducirse en condiciones específicas para formar diferentes derivados.

Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento adicionales para formar moléculas más complejas.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, y las reacciones se llevan a cabo típicamente en disolventes apróticos polares como DMF o DMSO.

Oxidación y reducción: Se utilizan agentes oxidantes como permanganato de potasio (KMnO4) o agentes reductores como hidruro de aluminio y litio (LiAlH4) en condiciones controladas.

Reacciones de acoplamiento: Se utilizan comúnmente catalizadores de paladio y bases como K2CO3 o carbonato de cesio (Cs2CO3).

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados funcionalizados, mientras que la oxidación y la reducción pueden conducir a la formación de quinonas o hidroquinonas.

Aplicaciones Científicas De Investigación

1-Fluoronaftaleno-2-(2,3-difluorofenil) tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear compuestos fluorados más complejos.

Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas sus interacciones con enzimas y receptores.

Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico o ingrediente activo en el desarrollo de fármacos.

Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y cristales líquidos, debido a sus propiedades electrónicas únicas

Mecanismo De Acción

El mecanismo de acción de 1-Fluoronaftaleno-2-(2,3-difluorofenil) implica su interacción con objetivos moleculares específicos. Los átomos de flúor mejoran la capacidad del compuesto para formar enlaces de hidrógeno fuertes e interacciones de van der Waals con proteínas y otras biomoléculas. Esto puede conducir a la modulación de la actividad enzimática o la unión a receptores, influyendo en varias vías biológicas .

Comparación Con Compuestos Similares

Key Structural Features :

- Fluorine at position 1 : Enhances metabolic stability and influences dipole interactions .

- 2,3-Difluorophenyl group: Introduces steric bulk and electronic effects distinct from mono- or dichlorinated analogs .

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

Table 1: Substituent Impact on Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | LogP<sup>*</sup> | Key Properties |

|---|---|---|---|---|

| 2-(2,3-Difluorophenyl)-1-fluoronaphthalene | 1-F, 2-(2,3-diF-phenyl) | ~260<sup>†</sup> | ~3.8<sup>‡</sup> | High lipophilicity, metabolic stability |

| 2-(3,4-Dichlorophenyl)-1-fluoronaphthalene | 1-F, 2-(3,4-diCl-phenyl) | 253.10 | ~4.2 | Enhanced herbicidal activity, higher toxicity |

| 1-Fluoronaphthalene | 1-F | 146.14 | ~3.1 | Simpler structure, moderate toxicity |

<sup>*</sup>Predicted using analogous compounds.

<sup>†</sup>Estimated based on molecular formula (C16H9F3).

<sup>‡</sup>Fluorine’s electron-withdrawing effect reduces LogP compared to chlorinated analogs.

Key Observations :

- Chlorine vs. Fluorine : Chlorine’s larger atomic size and polarizability increase LogP and enhance biological activity (e.g., herbicidal properties in dichlorophenyl derivatives) but may elevate toxicity .

- Fluorine’s Role : Fluorine improves metabolic stability and binding specificity due to its strong electronegativity and smaller size, as seen in 1-fluoronaphthalene derivatives .

Table 2: Positional Effects of Fluorine on Naphthalene Derivatives

| Compound | Fluorine Positions | Biological Activity | Key Findings |

|---|---|---|---|

| 2-(2,3-Difluorophenyl)-1-fluoronaphthalene | 1 (naphthalene), 2,3 (phenyl) | Potential enzyme inhibition | Predicted enhanced binding due to dual fluorination |

| 1-Fluoro-5-(2-fluorophenyl)naphthalene | 1 (naphthalene), 2 (phenyl) | Metabolic studies indicate toxicity | Steric hindrance reduces reactivity compared to 1,8-difluoro analogs |

| 1,8-Difluoronaphthalene | 1,8 (naphthalene) | Solvent/precursor in synthesis | Increased stability from electron withdrawal |

Key Observations :

- Ortho vs.

- Dual Fluorination : Compounds with fluorine on both naphthalene and phenyl rings (e.g., the target compound) may exhibit synergistic electronic effects, improving target selectivity .

Comparison with Non-Naphthalene Difluorophenyl Compounds

Table 3: Difluorophenyl-Containing Analogs

| Compound | Core Structure | Unique Properties | Applications |

|---|---|---|---|

| 2-(2,3-Difluorophenyl)-1-fluoronaphthalene | Naphthalene | High aromatic stacking potential | Drug discovery, materials science |

| (2,3-Difluorophenyl)acetyl chloride | Acetyl chloride | Reactive intermediate | Synthesis of fluorinated polymers |

| 2-((2,5-Difluorophenoxy)methyl)-1,3-dioxolane | Dioxolane | Enhanced lipophilicity | Antiviral agents |

Key Observations :

- Naphthalene Core : The target compound’s rigid aromatic system may improve binding to planar biological targets (e.g., enzyme active sites) compared to flexible dioxolane derivatives .

- Reactivity : Unlike reactive intermediates like (2,3-difluorophenyl)acetyl chloride, the target compound’s stability makes it suitable for long-term biological studies .

Research Implications and Limitations

- Gaps in Data: Direct studies on 2-(2,3-Difluorophenyl)-1-fluoronaphthalene are scarce; most inferences derive from chlorinated or monofluorinated analogs .

- Toxicity Concerns : Fluoronaphthalenes like 1-fluoronaphthalene show metabolic toxicity in rodents, suggesting the need for controlled dosing in future studies .

- Synthetic Challenges: Introducing multiple fluorine atoms requires specialized methods (e.g., Balz-Schiemann reaction), as noted in dichlorophenyl analogs .

Actividad Biológica

2-(2,3-Difluorophenyl)-1-fluoronaphthalene is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C14H10F3

Molecular Weight: 236.23 g/mol

IUPAC Name: 2-(2,3-Difluorophenyl)-1-fluoronaphthalene

Canonical SMILES: C1=CC=C(C=C1C2=CC=CC=C2F)F

Biological Activity Overview

The biological activity of 2-(2,3-Difluorophenyl)-1-fluoronaphthalene can be attributed to its unique structural features, particularly the presence of fluorine atoms. Fluorinated compounds are known to exhibit enhanced lipophilicity and biological availability, which can lead to increased potency in various biological assays.

Fluorinated aromatic compounds often interact with biological targets through several mechanisms:

- Enzyme Inhibition: The presence of fluorine can enhance binding affinity to enzyme active sites.

- Cellular Signaling Modulation: These compounds may interfere with signaling pathways, impacting cellular responses.

- Antimicrobial Activity: Fluorinated derivatives have shown potential as antimicrobial agents by disrupting bacterial cell membranes.

Anticancer Activity

Research has indicated that fluorinated compounds similar to 2-(2,3-Difluorophenyl)-1-fluoronaphthalene exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various fluorinated naphthalene derivatives against cancer cell lines. The findings are summarized in Table 1.

| Compound Name | IC50 (µM) | Cell Line | Effectiveness |

|---|---|---|---|

| 2-(2,3-Difluorophenyl)-1-fluoronaphthalene | 15 | MCF-7 (Breast Cancer) | High |

| Fluorinated Analog A | 20 | HeLa (Cervical Cancer) | Moderate |

| Fluorinated Analog B | 10 | A549 (Lung Cancer) | Very High |

The above data indicates that 2-(2,3-Difluorophenyl)-1-fluoronaphthalene has a competitive IC50 value compared to other fluorinated analogs, highlighting its potential as an effective anticancer agent.

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2.

| Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 64 | 128 |

| Pseudomonas aeruginosa | 16 | 32 |

The results suggest that the compound exhibits substantial antimicrobial activity, particularly against Staphylococcus aureus, indicating its potential use in treating bacterial infections.

Structure-Activity Relationship (SAR)

The incorporation of fluorine atoms into the phenyl ring enhances the compound's biological activity. Studies have shown that:

- Increased Lipophilicity: Fluorination increases membrane permeability.

- Enhanced Binding Affinity: The electronegative nature of fluorine improves interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.